(2,6-Diethoxypyridin-3-yl)boronic acid

Suzuki-Miyaura Purity Specification HPLC

Heteroaryl boronic acid with 2,6-diethoxy substitution ensures distinct reactivity and stability over generic analogs in Suzuki-Miyaura couplings. • Enables convergent synthesis of 2,6-difunctionalized pyridine pharmacophores in med chem. • High purity (≥97%) and solid form minimize impurity introduction in late-stage functionalization and process R&D. • Multi-vendor commercial availability with consistent stock supports scalable research without supply chain disruptions.

Molecular Formula C9H14BNO4
Molecular Weight 211.03 g/mol
CAS No. 1003043-46-6
Cat. No. B1424318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Diethoxypyridin-3-yl)boronic acid
CAS1003043-46-6
Molecular FormulaC9H14BNO4
Molecular Weight211.03 g/mol
Structural Identifiers
SMILESB(C1=C(N=C(C=C1)OCC)OCC)(O)O
InChIInChI=1S/C9H14BNO4/c1-3-14-8-6-5-7(10(12)13)9(11-8)15-4-2/h5-6,12-13H,3-4H2,1-2H3
InChIKeyHTELBRAIBMTDOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline for 2,6-Diethoxypyridin-3-ylboronic Acid


(2,6-Diethoxypyridin-3-yl)boronic acid (CAS 1003043-46-6) is a heteroaryl boronic acid characterized by a pyridine ring bearing ethoxy groups at the 2- and 6-positions and a boronic acid moiety at the 3-position . With a molecular formula of C₉H₁₄BNO₄ and a molecular weight of 211.02 g/mol, it serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions for constructing functionalized biaryl and heteroaryl architectures . Its commercial availability from multiple vendors, including Bidepharm and Fluorochem, with reported purities typically ≥97%, establishes it as a reliable procurement option for medicinal chemistry and materials science applications .

Why Generic Substitution Fails: 2,6-Diethoxypyridin-3-ylboronic Acid


Generic substitution within the pyridinyl boronic acid class is scientifically unsound due to pronounced differences in reactivity, stability, and synthetic accessibility driven by the specific substitution pattern on the pyridine ring [1]. Pyridyl boronic acids, as a class, are known for their limited availability and challenging isolation compared to their phenyl counterparts [2]. The 2,6-diethoxy substitution pattern on the target compound imparts unique steric and electronic properties that directly influence its performance in Suzuki-Miyaura cross-couplings, making it non-interchangeable with simpler analogs like 2-ethoxypyridin-3-ylboronic acid or 2,6-dimethoxypyridin-3-ylboronic acid [3]. Attempting to substitute without direct comparative data on coupling yields, stability under specific conditions, or downstream compatibility risks compromising synthetic efficiency and project timelines. The following quantitative evidence provides the necessary comparator-based differentiation to guide informed procurement decisions.

Differentiation Evidence for 2,6-Diethoxypyridin-3-ylboronic Acid


Purity Profile vs. 2,6-Dimethoxy Analog

Commercial (2,6-diethoxypyridin-3-yl)boronic acid (CAS 1003043-46-6) is routinely offered at a purity of ≥97%, with some vendors providing ≥98% (HPLC) . In contrast, the closely related 2,6-dimethoxypyridin-3-ylboronic acid (CAS 221006-70-8) is frequently offered at a lower standard purity of ≥95% . This quantifiable purity differential is critical for applications requiring high-fidelity building blocks where impurities can compromise subsequent coupling yields or necessitate additional purification steps.

Suzuki-Miyaura Purity Specification HPLC Medicinal Chemistry

Dual Ortho-Ethoxy Reactivity Benefit

Pyridinyl boronic acids are notoriously less stable and more challenging to handle than their phenylboronic acid counterparts due to the electron-withdrawing nature of the pyridine ring, which accelerates protodeboronation [1]. The presence of electron-donating ethoxy groups at both the 2- and 6-positions (ortho to the ring nitrogen and the boronic acid) serves a dual role: it increases electron density on the ring, thereby stabilizing the carbon-boron bond against unwanted protodeboronation, and it introduces steric bulk that can modulate cross-coupling reactivity [2]. While direct head-to-head yield comparisons are absent in the open literature for this exact compound, this class-level inference is supported by crystallographic studies on 2,6-dialkoxyphenylboronic acids, which demonstrate that ortho-alkoxy substituents significantly influence the molecular packing and can favor monomeric structures conducive to solution-phase reactivity [2]. In contrast, mono-ethoxy analogs (e.g., 2-ethoxypyridin-3-ylboronic acid) lack this balanced electron-donating and steric shielding effect, potentially leading to faster degradation and lower effective yields in demanding cross-coupling reactions.

Suzuki-Miyaura Steric Effects Reactivity Heteroaryl Boronic Acid

Commercial Availability Advantage

Unsubstituted pyridin-3-ylboronic acid is known to be poorly stable and is often handled as its more stable pyridin-3-ylboroxin trimer [1]. Halo-substituted pyridinyl boronic acids, while synthetically useful, require specialized and often low-yielding synthetic routes due to the challenges of directed ortho-metalation on halogenated pyridines [2]. (2,6-Diethoxypyridin-3-yl)boronic acid represents a commercially viable alternative, with established synthetic routes enabling its production and offering by multiple vendors (e.g., Bidepharm, Fluorochem, Sigma-Aldrich) . This contrasts sharply with many other pyridinyl boronic acids, which are frequently available only through custom synthesis or in limited quantities, a fact noted in the literature regarding the general scarcity of pyridyl boronic acids [3]. The compound's reliable supply chain is a key differentiator for procurement planning.

Commercial Availability Synthetic Utility Suzuki-Miyaura Procurement

Privileged Scaffold for 2,6-Disubstituted Pyridine Synthesis

The 2,6-diethoxy substitution pattern on the pyridine ring is a defining feature that makes this compound a uniquely enabling building block for the synthesis of 2,6-disubstituted pyridines . General synthetic literature highlights the value of Suzuki couplings for preparing 2,6-disubstituted dihydropyridines and pyridines, which are important motifs in pharmaceuticals and functional materials [1]. While 2-ethoxypyridin-3-ylboronic acid (CAS 854373-97-0) can install an ethoxy group at the 2-position, it leaves the 6-position unsubstituted, requiring an additional synthetic step to achieve the same substitution pattern. (2,6-Diethoxypyridin-3-yl)boronic acid provides this substitution in a single, strategically placed building block, enabling more convergent and efficient synthetic routes to libraries of 2,6-difunctionalized pyridines.

Library Synthesis Medicinal Chemistry Privileged Scaffold Suzuki-Miyaura

Solid-State Handling Advantage

According to vendor specifications, (2,6-diethoxypyridin-3-yl)boronic acid is supplied as a solid . This is a practical, quantifiable advantage for procurement and laboratory handling over certain related pyridinyl boronic acids that are oils or low-melting solids, which can be more difficult to weigh accurately and are prone to degradation or spillage. Solid reagents generally offer better long-term stability and are preferred for automated synthesis platforms. The solid form of the target compound simplifies inventory management, shipping (requires normal transportation, <77°F) , and accurate dispensing, contributing to its overall utility as a reliable building block.

Physical Form Handling Stability Procurement

Application Scenarios: 2,6-Diethoxypyridin-3-ylboronic Acid


2,6-Disubstituted Pyridine Library Synthesis

In medicinal chemistry campaigns where the 2,6-disubstituted pyridine motif is a core pharmacophore or a key fragment, (2,6-diethoxypyridin-3-yl)boronic acid is the preferred procurement choice. Its ≥97% purity specification ensures reliable performance in high-throughput parallel synthesis and automated Suzuki-Miyaura coupling workflows, minimizing failed reactions due to reagent impurities . The compound's strategic substitution pattern allows for the convergent synthesis of diverse 2,6-difunctionalized pyridine libraries in fewer steps compared to using mono-substituted building blocks [1].

Complex Heteroaryl Synthesis for Materials Science

For the synthesis of conjugated materials, organic light-emitting diode (OLED) components, or metal-organic frameworks (MOFs), the ability to reliably install a 2,6-diethoxypyridin-3-yl unit is critical. The enhanced stability inferred from the 2,6-diethoxy substitution pattern makes this boronic acid a more robust partner for challenging cross-couplings with extended heteroaryl halides [2]. Its ready commercial availability from multiple vendors ensures that materials science researchers can scale their syntheses without encountering supply chain bottlenecks [3].

Late-Stage Functionalization for Pharmaceutical Intermediates

In process chemistry and late-stage functionalization, reagent purity and stability are paramount. (2,6-Diethoxypyridin-3-yl)boronic acid, with its high commercial purity (≥98% from select vendors) and solid physical form, is ideally suited for introducing a functionalized pyridine moiety into complex, high-value intermediates where impurities can be costly to remove . Its use minimizes the risk of introducing new impurities that could complicate downstream processing and regulatory filings.

Steric and Electronic Effects in Suzuki-Miyaura Reactions

For physical organic chemists studying the influence of ortho-substituents on the rate and selectivity of cross-coupling reactions, (2,6-diethoxypyridin-3-yl)boronic acid serves as a well-defined, sterically demanding probe. Its use in comparative studies against less-substituted pyridinyl boronic acids can elucidate fundamental reactivity trends, providing valuable data for reaction optimization and catalyst development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,6-Diethoxypyridin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.